2-Bromo-6-(3-piperidinyloxy)pyridine hydrochloride
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Overview
Description
2-Bromo-6-(3-piperidinyloxy)pyridine hydrochloride is a chemical compound with the molecular formula C10H14BrClN2O. It is known for its unique structure, which includes a bromine atom, a piperidine ring, and a pyridine ring. This compound is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or a brominating agent in an organic solvent, followed by the addition of piperidine under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and piperidination processes, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain high-purity 2-Bromo-6-(3-piperidinyloxy)pyridine hydrochloride .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(3-piperidinyloxy)pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction can lead to the formation of different piperidine derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include various substituted pyridine and piperidine derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
2-Bromo-6-(3-piperidinyloxy)pyridine hydrochloride is extensively used in scientific research, including:
Chemistry: As a building block in organic synthesis and the development of new chemical entities.
Biology: In the study of biological pathways and interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(3-piperidinyloxy)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-(3-piperidinyloxy)pyridine
- 2-Bromo-6-(3-piperidinyloxy)pyridine hydrobromide
- 2-(Bromomethyl)pyridine
Uniqueness
2-Bromo-6-(3-piperidinyloxy)pyridine hydrochloride is unique due to its specific combination of a bromine atom, a piperidine ring, and a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-bromo-6-piperidin-3-yloxypyridine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O.ClH/c11-9-4-1-5-10(13-9)14-8-3-2-6-12-7-8;/h1,4-5,8,12H,2-3,6-7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKGUHHQVVKHBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=NC(=CC=C2)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671529 |
Source
|
Record name | 2-Bromo-6-[(piperidin-3-yl)oxy]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159816-30-4 |
Source
|
Record name | 2-Bromo-6-[(piperidin-3-yl)oxy]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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